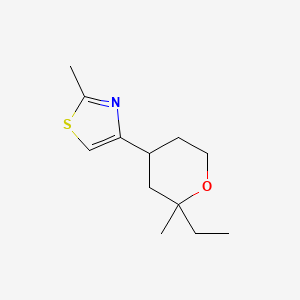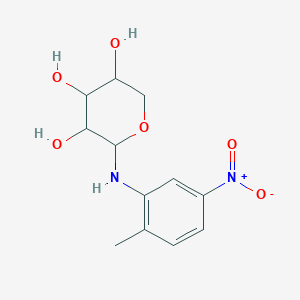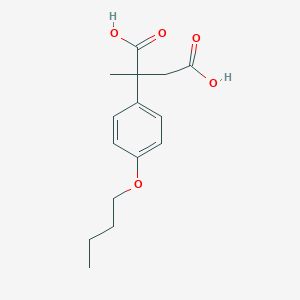
1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Bupropion, is a medication that is primarily used as an antidepressant and as a smoking cessation aid. It was first approved by the FDA in 1985 and has since become a widely prescribed medication. Bupropion is a unique drug as it has a different mechanism of action than other antidepressants, making it an important area of research.
Mechanism of Action
1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce cravings. This compound also acts as an antagonist at nicotinic acetylcholine receptors, which may contribute to its effectiveness as a smoking cessation aid.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its antidepressant effects. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor, which is a protein that plays an important role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of dopamine and norepinephrine in the brain. Additionally, this compound has a relatively low toxicity profile, which makes it a safer choice than some other drugs. However, one limitation is that this compound may have off-target effects, which can complicate data interpretation.
Future Directions
There are a number of future directions for research on 1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of interest is exploring its potential as a treatment for other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Additionally, there is interest in developing new formulations of this compound that may be more effective or have fewer side effects. Finally, there is interest in developing new drugs that target the same neurotransmitter systems as this compound, which may lead to new treatments for depression and other psychiatric disorders.
Synthesis Methods
1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is synthesized by the condensation of 4-chlorobutyrophenone with methylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with butyl bromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.
Scientific Research Applications
1-(4-butoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy as an antidepressant and smoking cessation aid. It has been found to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. Additionally, this compound has been found to be effective in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-4-13-25-17-7-5-16(6-8-17)22-19(23)14-18(20(22)24)21-11-9-15(2)10-12-21/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZRDNVUKXSFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)



![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)


![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)